molecular formula C13H12O2 B067615 4-(3-Hydroxymethylphenyl)phenol CAS No. 191724-10-4

4-(3-Hydroxymethylphenyl)phenol

Cat. No.: B067615
CAS No.: 191724-10-4
M. Wt: 200.23 g/mol
InChI Key: VBMGUGNVDOLINV-UHFFFAOYSA-N
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Description

. This compound features a biphenyl structure with a hydroxymethyl group and a hydroxyl group attached to the phenyl rings. It is used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Phenolic compounds (PCs) act as an antioxidant by reacting with a variety of free radicals. The mechanism of antioxidant actions involved either by hydrogen atom transfer, transfer of a single electron, sequential proton loss electron transfer, and chelation of transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxymethylphenyl)phenol can be achieved through the hydroxymethylation of phenols. One method involves the reaction of phenol with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is typically carried out at room temperature for 45 hours, resulting in the formation of the desired compound. Another approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis methods. These methods focus on using environmentally friendly reagents and conditions to produce the compound in large quantities. The use of water-based solvents and mild reaction conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMGUGNVDOLINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618594
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191724-10-4
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium aluminium hydride (1 M in ether, 2.5 ml) was added to dry tetrahydrofuran (10 ml) and the solution cooled to 0° C. A solution of 3'-methoxycarbonylbiphenyl-4-ol in (0.57 g) in tetrahydrofuran (10 ml) was then added and the resulting solution stirred at room temperature for 30 minutes. The reaction was then quenched by the addition of water (0.1 ml) followed by aqueous sodium hydroxide (50%, 0.1 ml) and then water (0.5 ml). The mixture was acidified with dilute aqueous hydrochloric acid (2 M) and extracted with ethyl acetate. The organic extract was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a white solid (0.48 g).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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